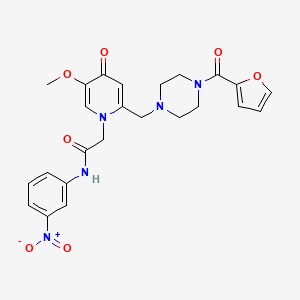

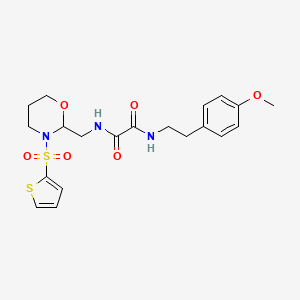

![molecular formula C12H11N5O2S B2928078 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide CAS No. 2034554-72-6](/img/structure/B2928078.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide” is a chemical compound with the molecular formula C11H14N6O3 . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.

Applications De Recherche Scientifique

Enaminones as Building Blocks

Enaminones serve as key intermediates for synthesizing a wide array of compounds, including those with the [1,2,4]triazolo[4,3-a]pyrazine framework. These intermediates have been instrumental in developing compounds with notable antimicrobial and antitumor activities. The synthesis routes offer a versatile approach to creating substituted pyridine derivatives and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines, showcasing the compound's utility in medicinal chemistry for cancer and infection management (Riyadh, 2011).

Antimicrobial Activity

Derivatives of the compound, especially those incorporating the triazolo-pyrazine moiety, have been synthesized and evaluated for their antimicrobial potency. Notably, certain piperazine and triazolo-pyrazine derivatives displayed significant growth inhibition against bacterial strains such as A. baumannii, underlining their potential as templates for developing new antimicrobial agents (Patil et al., 2021).

Anticonvulsant Activity

The triazolo[4,3-a]pyrazine scaffold has been explored for its anticonvulsant properties. Studies involving substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines revealed potent activity against seizures in animal models, suggesting a promising avenue for developing new anticonvulsant therapies (Kelley et al., 1995).

Synthesis of Novel Derivatives

Research into the synthesis of novel pyrazole, pyrazoline, and triazolo derivatives has yielded compounds with various biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties. These studies demonstrate the chemical flexibility and therapeutic potential of the [1,2,4]triazolo[4,3-a]pyrazine core and its derivatives, underscoring their significance in drug discovery and development (Hassan, 2013).

Mécanisme D'action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .

Mode of Action

The compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis . The compound’s mode of action is similar to that of foretinib, a known inhibitor of c-Met and VEGFR-2 .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Propriétés

IUPAC Name |

5-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c1-7-2-3-8(20-7)11(18)14-6-9-15-16-10-12(19)13-4-5-17(9)10/h2-5H,6H2,1H3,(H,13,19)(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXULNCBUMSFNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)